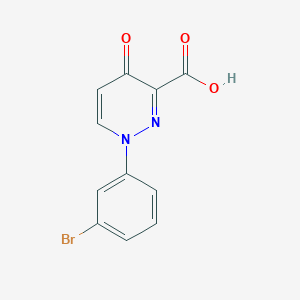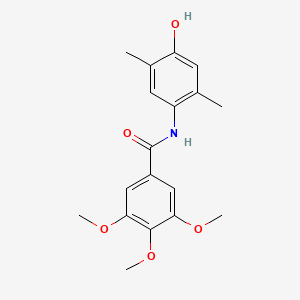
Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH is a synthetic peptide composed of the amino acids serine, glutamine, asparagine, and tyrosine Each amino acid in this sequence is in its DL form, indicating a racemic mixture of both D- and L- enantiomers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid (tyrosine) is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (asparagine) is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 are repeated for glutamine and serine.
Acetylation: The N-terminus of the peptide is acetylated to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of high-throughput liquid chromatography (HPLC) ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acyl chlorides for acylation.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Applications De Recherche Scientifique
Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cell signaling and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mécanisme D'action
The mechanism by which Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH exerts its effects depends on its interaction with specific molecular targets. The peptide can bind to proteins or receptors, influencing their activity and triggering downstream signaling pathways. For example, the tyrosine residue may be phosphorylated, altering the peptide’s function and interactions.
Comparaison Avec Des Composés Similaires
Ac-DL-Ser-DL-Gln-DL-Asn-DL-Tyr-OH: can be compared with other synthetic peptides such as:
Ac-DL-Ser-DL-Gln-DL-Asn-DL-Phe-OH: Similar structure but with phenylalanine instead of tyrosine, affecting its chemical properties and biological activity.
Ac-DL-Ser-DL-Gln-DL-Asn-DL-Trp-OH: Contains tryptophan, which can influence fluorescence properties and interactions with proteins.
The uniqueness of This compound lies in its specific amino acid sequence and the presence of tyrosine, which can undergo unique chemical modifications and interactions.
Propriétés
Formule moléculaire |
C23H32N6O10 |
|---|---|
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-5-amino-5-oxopentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H32N6O10/c1-11(31)26-17(10-30)22(37)27-14(6-7-18(24)33)20(35)28-15(9-19(25)34)21(36)29-16(23(38)39)8-12-2-4-13(32)5-3-12/h2-5,14-17,30,32H,6-10H2,1H3,(H2,24,33)(H2,25,34)(H,26,31)(H,27,37)(H,28,35)(H,29,36)(H,38,39) |
Clé InChI |
SOXZHYWWHJJAIA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B12119247.png)

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12119256.png)



![4-Methyl-5-(methylethyl)indolo[2,3-b]quinoxaline](/img/structure/B12119268.png)

